molecular formula C19H23N2O5P B14781624 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole

9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole

Cat. No.: B14781624
M. Wt: 390.4 g/mol
InChI Key: FOCPJUWZHDCYHB-UHFFFAOYSA-N
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Description

9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole: is an organic compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole typically involves the following steps:

    Nitration of Carbazole: Carbazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Alkylation: The nitrated carbazole is then alkylated with 3-diethoxyphosphorylpropyl bromide in the presence of a base such as potassium carbonate. This step introduces the diethoxyphosphorylpropyl group at the 9-position.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole can undergo reduction to form the corresponding amine.

    Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The diethoxyphosphoryl group can be hydrolyzed under acidic or basic conditions to form the corresponding phosphonic acid derivative.

Common Reagents and Conditions:

    Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products:

    Reduction: 9-(3-Diethoxyphosphorylpropyl)-3-aminocarbazole.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

    Hydrolysis: 9-(3-Phosphonic acid propyl)-3-nitrocarbazole.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Antimicrobial Activity: Carbazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural features.

Medicine:

    Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.

Industry:

    Material Science: It can be used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The diethoxyphosphoryl group can enhance the compound’s ability to interact with phosphatases and other enzymes, potentially inhibiting their activity. The carbazole core can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

  • 3-(Diethoxyphosphoryl)propyl acetate
  • 3-Diethoxyphosphoryl-28-[1-(1-deoxy-β-D-glucopyranosyl)-1H-1,2,3-triazol-4-yl]carbonylbetulin

Comparison:

  • 3-(Diethoxyphosphoryl)propyl acetate: This compound shares the diethoxyphosphoryl group but lacks the carbazole core and nitro group, making it less versatile in biological applications.
  • 3-Diethoxyphosphoryl-28-[1-(1-deoxy-β-D-glucopyranosyl)-1H-1,2,3-triazol-4-yl]carbonylbetulin: This compound has a similar diethoxyphosphoryl group but is based on a different core structure, leading to different biological activities and applications.

The unique combination of the carbazole core, nitro group, and diethoxyphosphoryl group in 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole makes it a compound of interest for various scientific research applications.

Properties

Molecular Formula

C19H23N2O5P

Molecular Weight

390.4 g/mol

IUPAC Name

9-(3-diethoxyphosphorylpropyl)-3-nitrocarbazole

InChI

InChI=1S/C19H23N2O5P/c1-3-25-27(24,26-4-2)13-7-12-20-18-9-6-5-8-16(18)17-14-15(21(22)23)10-11-19(17)20/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3

InChI Key

FOCPJUWZHDCYHB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31)OCC

Origin of Product

United States

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